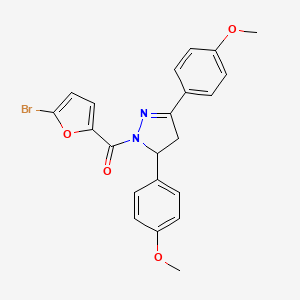

(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O4/c1-27-16-7-3-14(4-8-16)18-13-19(15-5-9-17(28-2)10-6-15)25(24-18)22(26)20-11-12-21(23)29-20/h3-12,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLJCQUDZNWFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

Chemical Structure

The molecular formula for this compound is . The structure incorporates a pyrazole ring, methoxy-substituted phenyl groups, and a bromofuran moiety. The presence of these functional groups suggests diverse interactions in biological systems.

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Contributes to the compound's reactivity and stability. |

| Methoxy Groups | Enhance lipophilicity and bioavailability. |

| Bromofuran Moiety | Potentially increases biological activity through halogen bonding. |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.

- Case Study : In vitro studies demonstrated that this compound reduced the viability of various cancer cell lines by over 50% at concentrations as low as 10 μM.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 μg/mL, indicating moderate potency against tested pathogens.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

- Cytokine Modulation : It has been shown to lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures treated with lipopolysaccharides (LPS).

Synthesis and Characterization

The synthesis of This compound was achieved through a multi-step reaction involving the condensation of appropriate precursors. Characterization techniques such as NMR and X-ray crystallography confirmed the structure.

Crystallographic Data

Crystallographic analysis revealed:

- Crystal Packing : The molecules exhibited π–π stacking interactions which may contribute to their stability and biological efficacy.

Comparative Studies

Comparative studies with structurally related compounds have highlighted the unique biological profile of this pyrazole derivative. For example:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| (3,5-bis(4-methoxyphenyl)pyrazole) | 15 | Anticancer |

| (5-bromofuran derivative) | 25 | Antimicrobial |

| (Methoxy-substituted phenyl derivative) | 30 | Anti-inflammatory |

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Observations:

Substituent Effects:

- The target compound’s 4-methoxyphenyl groups contrast with the benzo[d][1,3]dioxole moiety in compound 4a . Methoxy groups may improve solubility compared to the electron-withdrawing dioxole group.

- The 5-bromofuran group in the target compound differs from the thiophene rings in compounds 7a and 7b . Bromine’s electronegativity and furan’s oxygen atom may alter charge distribution compared to sulfur-containing analogs.

Synthesis:

- All compounds involve cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine, followed by functionalization. The target compound likely requires a brominated furan-chalcone intermediate, whereas 7a and 7b use thiophene-based precursors .

Physical Properties:

- Melting points for pyrazoline derivatives vary widely (e.g., 152°C for 4a vs. 186°C for its precursor ). The target compound’s bromine atom may increase melting point due to higher molecular symmetry and intermolecular interactions.

Computational and Analytical Insights

While direct data for the target compound is lacking, computational tools like Multiwfn could elucidate its electronic properties. For example:

- Electrostatic Potential (ESP): The methoxy groups’ electron-donating nature may create nucleophilic regions on the phenyl rings, while the bromofuran moiety could exhibit electrophilic character.

- Lipophilicity (LogP): The bromine atom likely increases LogP compared to non-halogenated analogs, impacting membrane permeability.

Q & A

Q. Q1: What are the established synthetic routes for (3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone, and what critical parameters govern yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 60–80°C) .

Bromofuran incorporation : Bromination of furan precursors using N-bromosuccinimide (NBS) or Br₂ in dichloromethane, followed by coupling with the pyrazole intermediate via nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical parameters :

- Temperature control : Excess heat during bromination can lead to over-substitution or decomposition .

- pH adjustment : Acidic conditions (pH 4–5) stabilize intermediates during pyrazole cyclization .

Q. Q2: How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

NMR : Compare H and C NMR spectra with computed data (e.g., PubChem CID 3078471) to confirm methoxyphenyl and bromofuran substituents .

X-ray crystallography : Resolve dihedral angles between the pyrazole and bromofuran moieties to validate stereochemistry (e.g., C–C bond angles: 76.9–178.1°) .

Mass spectrometry : Confirm molecular weight (e.g., C₂₂H₂₀BrN₂O₄: calculated 465.07 g/mol) via high-resolution ESI-MS .

Advanced Research Questions

Q. Q3: How can computational modeling optimize reaction conditions for scaling up synthesis?

Methodological Answer:

DFT calculations : Use Gaussian 09 or similar software to model transition states and activation energies for pyrazole cyclization. For example, B3LYP/6-31G(d) methods predict optimal reaction barriers at 80–100°C .

Solvent optimization : COSMO-RS simulations identify solvents (e.g., DMF or THF) that maximize solubility of intermediates while minimizing side reactions .

Kinetic studies : Fit experimental rate data (e.g., via HPLC monitoring) to Arrhenius equations to refine temperature-dependent yield curves .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Methodological Answer:

Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., pyrazole derivatives in Journal of Pharmaceutical Research International vs. Molecules) to identify outliers .

Structural benchmarking : Overlay X-ray structures of analogs (e.g., PubChem CID 3078469) to assess conformational differences impacting binding affinity .

Assay standardization : Replicate experiments under uniform conditions (e.g., 10% FBS, 37°C, 48h incubation) to control for variability in cell viability assays .

Q. Q5: What advanced techniques characterize electronic interactions between the bromofuran moiety and biological targets?

Methodological Answer:

Docking simulations : Use AutoDock Vina to model interactions with histamine H₃ or serotonin receptors, focusing on halogen bonding between bromine and Thr194/Ser324 residues .

Spectroelectrochemistry : Perform cyclic voltammetry in PBS (pH 7.4) to measure redox potentials of the bromofuran group, correlating with electron-transfer mechanisms in enzyme inhibition .

NMR titration : Monitor chemical shift perturbations in H NMR upon titration with target proteins (e.g., BSA) to map binding sites .

Q. Q6: How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) with slow evaporation at 4°C to grow single crystals .

Additive optimization : Introduce trace co-solvents (e.g., 2% dioxane) or surfactants (e.g., CTAB) to reduce nucleation density .

Cryocrystallography : Flash-cool crystals in liquid N₂ and collect data at 100 K to minimize thermal motion artifacts .

Data Contradiction Analysis

Q. Q7: How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar pyrazole-furan hybrids?

Methodological Answer:

Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation and abort reactions prematurely if side products dominate .

Byproduct identification : Conduct LC-MS/MS to characterize impurities (e.g., over-brominated furans) and adjust stoichiometry of Br₂/NBS accordingly .

Cross-validate protocols : Reproduce high-yield methods (e.g., continuous flow reactors in ) and compare with batch synthesis results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.